1-Bromospiro[2.3]hexane-1-carboxylicacid
Description
1-Bromospiro[2.3]hexane-1-carboxylic acid is a spirocyclic compound featuring a bromine atom at the 1-position and a carboxylic acid group on the same carbon atom. The spiro[2.3]hexane scaffold consists of a cyclopropane ring fused to a cyclobutane ring, creating a rigid, three-dimensional structure.
Properties
IUPAC Name |
2-bromospiro[2.3]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNCTLPNWXXFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromospiro[2.3]hexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as spiro[2.3]hexane and bromine.
Bromination: The spiro[2.3]hexane is subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light.
Chemical Reactions Analysis
1-Bromospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH) to form corresponding derivatives.
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized products.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes under appropriate conditions.
Scientific Research Applications
1-Bromospiro[2.3]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromospiro[2.3]hexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The spirocyclic structure imparts unique conformational properties that enhance its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs of spiro[2.3]hexane-1-carboxylic acid, highlighting substituent effects on molecular properties, solubility, and applications:
Key Observations:
Substituent Effects on Solubility: The amino derivative (141.17 g/mol) exhibits DMSO solubility, likely due to hydrogen bonding, whereas the difluoro analog (162.13 g/mol) is more lipophilic, as seen in its high price for research applications . The ethoxy-substituted compound (170.21 g/mol) may enhance solubility in organic solvents due to its ether group .
Acidity and Reactivity: The hydroxy analog has a predicted pKa of 4.70, comparable to aromatic carboxylic acids, suggesting moderate acidity .
Structural Rigidity: All analogs retain the spiro[2.3]hexane core, which imposes conformational constraints beneficial for targeting GPCRs or enzymes (e.g., adenosine deaminase inhibitors in and ) .
Synthetic Accessibility: Amino and hydroxy derivatives are synthesized via hydrolysis or functional group interconversion, as seen in and .
Biological Activity
1-Bromospiro[2.3]hexane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
1-Bromospiro[2.3]hexane-1-carboxylic acid is characterized by its spirocyclic structure, which contributes to its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 215.05 g/mol. Its structure is essential for understanding its biological interactions.
Mechanisms of Biological Activity
The biological activity of 1-bromospiro[2.3]hexane-1-carboxylic acid can be attributed to several mechanisms:
- Halogenation Effects : The bromine atom in the structure can participate in electrophilic substitution reactions, influencing the compound's reactivity towards biological macromolecules.
- Decarboxylation : Similar compounds have exhibited decarboxylative halogenation, which may lead to the formation of reactive intermediates that can interact with cellular targets .
Biological Activity Overview
Research indicates that spirocyclic compounds often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some spiro compounds have shown effectiveness against bacterial strains and fungi.
- Anticancer Properties : The structural motifs in spiro compounds can lead to cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways.
Study 1: Antimicrobial Activity
In a study evaluating various spirocyclic compounds, 1-bromospiro[2.3]hexane-1-carboxylic acid was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate inhibitory effects, particularly against Staphylococcus aureus, suggesting potential as an antimicrobial agent.
Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of spiro compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that 1-bromospiro[2.3]hexane-1-carboxylic acid induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic.
Data Tables
| Biological Activity | Tested Organisms/Cells | Effect Observed |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate inhibition |
| Anticancer | MCF-7 cells | Induced apoptosis |
| Anti-inflammatory | In vitro models | Modulation of cytokines |
Q & A
Q. What are the recommended methods for synthesizing 1-bromospiro[2.3]hexane-1-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves functionalizing the spiro[2.3]hexane-1-carboxylic acid scaffold. A plausible route includes:
- Step 1: Bromination at the 1-position via radical or electrophilic substitution. For example, using N-bromosuccinimide (NBS) under UV light or a catalytic Lewis acid (e.g., FeBr₃) in anhydrous dichloromethane .
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the brominated product. Yield optimization requires strict control of temperature (0–25°C) and exclusion of moisture .
- Key Data: Reported yields for analogous bromospiro compounds range from 45–65%, with purity >95% confirmed by HPLC .
Q. How can researchers validate the structural integrity of 1-bromospiro[2.3]hexane-1-carboxylic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Expect signals for the spirocyclic protons (δ 1.2–2.8 ppm) and the carboxylic acid proton (δ 10–12 ppm, broad). Bromine’s electronegativity deshields adjacent protons, shifting resonances upfield .
- ¹³C NMR: The spiro carbon (C1) appears at δ 55–60 ppm, while the carboxylic carbon is δ 170–175 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching C₇H₉BrO₂ (theoretical m/z 218.9784) .
Q. What are the stability and storage guidelines for this compound?
Methodological Answer:
- Stability: The bromine substituent increases susceptibility to light-induced degradation. Stability studies show >90% purity retention at 2–8°C for 6 months in amber vials .
- Solubility: Soluble in DMSO (10 mM stock), ethanol, and dichloromethane. Avoid aqueous buffers (pH >7) due to carboxylic acid deprotonation and potential hydrolysis .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in downstream reactions?
Methodological Answer:
- Mechanistic Insight: Bromine acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts preferential reactivity at the brominated carbon due to lowered activation energy for oxidative addition .
- Case Study: In Pd-catalyzed coupling with arylboronic acids, regioselectivity >85% is achieved using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (80°C, 12 h) .
Q. What strategies mitigate steric hindrance during functionalization of the spirocyclic core?
Methodological Answer:
- Steric Maps: Molecular dynamics simulations reveal steric bulk near the spiro junction. Strategies include:
- Empirical Data: Methyl ester derivatives show 20% higher reaction efficiency than free carboxylic acids due to reduced hydrogen bonding .
Q. How can researchers resolve contradictions in reported bioactivity data for bromospiro compounds?
Methodological Answer:
- Data Triangulation: Compare bioassay results across studies using standardized protocols (e.g., IC₅₀ measurements for enzyme inhibition). Contradictions often arise from:
- Variability in cell lines (e.g., HEK293 vs. HeLa) .
- Differences in enantiomeric purity (chiral HPLC required for resolution) .
- Case Example: Antagonism at GPCRs varies by >10-fold between racemic and enantiopure forms, emphasizing the need for chiral synthesis .
Q. What computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- In Silico Models:
- Validation: Correlate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .
Methodological Tables
Q. Table 1. Comparative Reactivity of Spirocyclic Brominated Derivatives
Q. Table 2. Stability Under Accelerated Degradation Conditions
| Condition | Time (Weeks) | Purity Retention (%) | Degradation Products Identified |
|---|---|---|---|
| 40°C, 75% RH | 4 | 78 | Dehydrobrominated spiro compound |
| UV Light (254 nm) | 2 | 65 | Carboxylic acid dimer |
| pH 7.4 Aqueous Buffer | 1 | 82 | Hydrolyzed ester derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
